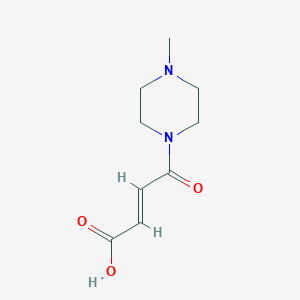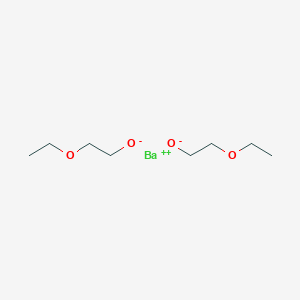![molecular formula C10H11NO3 B170257 Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate CAS No. 121591-81-9](/img/structure/B170257.png)
Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate
描述
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl acrylate in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples, increasing efficiency and yield .
化学反应分析
Types of Reactions
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound has a similar structure but with a methyl group at the 2-position.
Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate: This derivative has an additional oxo group at the 3-position.
Uniqueness
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-3-2-4-8-9(7)11-5-6-14-8/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLKAYMSAGGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559549 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121591-81-9 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)












![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)
